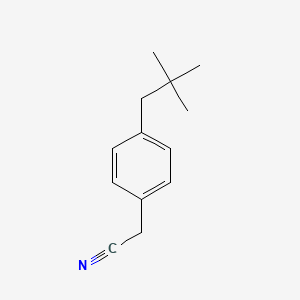

2-(4-Neopentylphenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Neopentylphenyl)acetonitrile is an organic compound with the molecular formula C13H17N . It has a molecular weight of 187.28 .

Chemical Reactions Analysis

Acetonitrile, a related compound, has been studied extensively for its reactivity. It can undergo a variety of reactions, including electrochemical conversions due to its good conductivity and environmentally friendly features . It’s plausible that 2-(4-Neopentylphenyl)acetonitrile may exhibit similar reactivity, but specific reactions involving this compound have not been detailed in the sources retrieved.Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

The chemical structure of 2-(4-Neopentylphenyl)acetonitrile facilitates its use in various synthesis processes. It's employed in the Gewald synthesis of novel 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds, showing significant applications in antitumor activities against human tumor cell lines like hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) (Khalifa & Algothami, 2020). It's also found in the synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes using catalysts like ZnO and ZnO–acetyl chloride (Maghsoodlou et al., 2010).

Environmental Analysis

2-(4-Neopentylphenyl)acetonitrile is also significant in environmental analysis. A method for the rapid analysis of 2,4-D in soil samples employs acetonitrile in a modified Soxhlet apparatus, highlighting the solvent's efficiency in extracting herbicides from soil samples for high-performance liquid chromatography (HPLC) analysis (Kashyap et al., 2005).

Polymerization Studies

The compound finds applications in polymerization studies as well. For instance, its role in increasing the polymerization rate of 2,6-dimethylphenol with copper-(1-methylimidazole) complexes in the catalyst precursor compounds has been noted (Gamez et al., 2001). Additionally, it's used in the biomimetic copper-catalyzed polymerization of 2,6-dimethylphenol, crucial for understanding catalytic activities and the factors influencing them (Guieu et al., 2004).

Spectroelectrochemical Studies

The compound's role extends to spectroelectrochemical studies as well. The voltammetric and UV–Vis spectroelectrochemical studies on 4-aminophenol at gold electrodes highlight the use of acetonitrile in conventional electrochemical cells and novel spectroelectrochemical cells (Schwarz et al., 2003).

Orientations Futures

The future directions in the study and application of acetonitrile and its derivatives are promising. The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . As such, 2-(4-Neopentylphenyl)acetonitrile, being a derivative of acetonitrile, may also find important applications in the future.

Propriétés

IUPAC Name |

2-[4-(2,2-dimethylpropyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-13(2,3)10-12-6-4-11(5-7-12)8-9-14/h4-7H,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLVEBASJJUCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=C(C=C1)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Neopentylphenyl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2476985.png)

![8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2476991.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2477002.png)